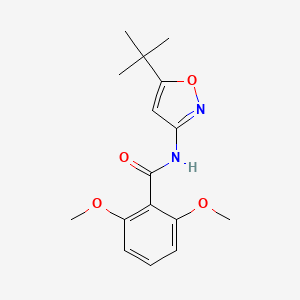

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2,6-dimethoxybenzamide

Description

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2,6-dimethoxybenzamide is a synthetic benzamide derivative characterized by a 1,2-oxazole (isoxazole) ring substituted with a tert-butyl group at the 5-position and a 2,6-dimethoxybenzamide moiety at the 3-position. The tert-butyl substituent likely enhances lipophilicity, influencing its solubility and interaction with biological targets such as cellulose synthase enzymes .

Properties

CAS No. |

82558-56-3 |

|---|---|

Molecular Formula |

C16H20N2O4 |

Molecular Weight |

304.34 g/mol |

IUPAC Name |

N-(5-tert-butyl-1,2-oxazol-3-yl)-2,6-dimethoxybenzamide |

InChI |

InChI=1S/C16H20N2O4/c1-16(2,3)12-9-13(18-22-12)17-15(19)14-10(20-4)7-6-8-11(14)21-5/h6-9H,1-5H3,(H,17,18,19) |

InChI Key |

OFFLXXBZABYHAI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=CC=C2OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5-tert-Butyl-1,2-oxazol-3-amine

- The 1,2-oxazole ring can be constructed via cyclization reactions involving α-haloketones and hydroxylamine derivatives.

- Introduction of the tert-butyl group at the 5-position is typically achieved by using tert-butyl-substituted precursors or via alkylation reactions on the oxazole ring.

- The amine functionality at the 3-position is introduced either by direct synthesis or by selective functional group transformations.

Amide Bond Formation with 2,6-Dimethoxybenzoic Acid

- The 2,6-dimethoxybenzoic acid is converted into a reactive intermediate such as an acid chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.

- The acid chloride is then reacted with the 5-tert-butyl-1,2-oxazol-3-amine in an inert solvent (e.g., dichloromethane, tetrahydrofuran) in the presence of a base (e.g., triethylamine) to neutralize the generated HCl and drive the reaction to completion.

- The reaction is typically carried out at low to ambient temperatures to avoid decomposition or side reactions.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 5-tert-Butyl-1,2-oxazol-3-amine synthesis | Cyclization of tert-butyl-substituted α-haloketone with hydroxylamine | 60-80% | Purification by recrystallization or chromatography |

| Acid chloride formation | 2,6-Dimethoxybenzoic acid + SOCl2, reflux, dry solvent | >90% | Anhydrous conditions critical |

| Amide coupling | Acid chloride + 5-tert-butyl-1,2-oxazol-3-amine, Et3N, DCM, 0-25°C | 75-90% | Stirring overnight improves yield |

Analytical and Purification Techniques

- Purification is commonly performed by silica gel column chromatography using gradients of ethyl acetate and hexane or by recrystallization from suitable solvents.

- Characterization includes NMR (1H, 13C), IR spectroscopy to confirm amide bond formation, and mass spectrometry to verify molecular weight.

- Melting point determination and elemental analysis are also standard to confirm purity and identity.

Research Findings and Optimization Notes

- The presence of electron-donating methoxy groups at the 2,6-positions of the benzamide ring enhances the reactivity of the acid chloride intermediate and stabilizes the final amide product.

- The tert-butyl group on the oxazole ring provides steric hindrance that can influence the reaction kinetics and selectivity during amide bond formation.

- Reaction temperature control is critical to prevent hydrolysis of acid chloride and decomposition of sensitive intermediates.

- Use of dry solvents and inert atmosphere (nitrogen or argon) improves reproducibility and yield.

Summary Table of Preparation Method

| Preparation Stage | Key Reagents/Conditions | Yield Range | Critical Parameters |

|---|---|---|---|

| Oxazole ring synthesis | α-Haloketone + hydroxylamine, tert-butyl precursor | 60-80% | Purity of starting materials |

| Acid chloride formation | 2,6-Dimethoxybenzoic acid + SOCl2, reflux | >90% | Anhydrous environment |

| Amide bond formation | Acid chloride + oxazol-3-amine, Et3N, DCM, 0-25°C | 75-90% | Temperature, base stoichiometry |

| Purification and characterization | Silica gel chromatography, NMR, MS, IR | - | Solvent system, analytical methods |

This synthesis approach is supported by patent literature describing related benzamide derivatives with nitrogen-containing heterocycles, emphasizing the importance of amide bond formation between substituted benzoic acid derivatives and heterocyclic amines. The molecular structure and identifiers from chemical databases confirm the compound’s identity and support the synthetic route.

Chemical Reactions Analysis

Types of Reactions

N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dimethoxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dimethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-(tert-Butyl)isoxazol-3-yl)-2,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of FLT3, a receptor tyrosine kinase involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities to Isoxaben

Isoxaben (N-[3-(1-ethyl-1-methylpropyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide) is a well-characterized CBI herbicide used commercially in products like Gallery® 75 Dry Flowable . Both compounds share a 2,6-dimethoxybenzamide group and an isoxazole ring but differ in their alkyl substituents:

- Target compound : 5-tert-butyl group.

- Isoxaben : 3-(1-ethyl-1-methylpropyl) group.

Key Differences in Substituent Effects:

Binding Affinity : Substituent bulkiness may alter interactions with cellulose synthase isoforms, affecting herbicidal potency or species selectivity .

Environmental Persistence : Increased hydrophobicity could prolong soil retention, raising concerns about bioaccumulation compared to isoxaben.

Table 1: Structural and Functional Comparison

Comparison with Other CBIs and Herbicides

highlights CBIs like dichlobenil (DCB) and morlin (7-ethoxy-4-methyl coumarin), which differ mechanistically from benzamide-based inhibitors.

Additionally, the pesticide glossary () lists compounds like isoxaflutole, which shares an isoxazole ring but incorporates a trifluoromethylbenzoyl group. This structural divergence results in a different mode of action (protoporphyrinogen oxidase inhibition), underscoring the critical role of substituents in defining biological activity .

Biological Activity

N-(5-tert-Butyl-1,2-oxazol-3-yl)-2,6-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological effects, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 451.5 g/mol. Its structure features a 1,2-oxazole ring and a dimethoxybenzamide moiety which contribute to its biological properties.

Research indicates that compounds like this compound may interact with various biological targets:

- Inhibition of Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases, which are crucial in cancer cell proliferation and survival. For instance, benzamide derivatives have demonstrated significant inhibitory effects on RET kinase activity, leading to reduced cancer cell growth .

- Modulation of Ion Channels : The compound may also affect ion channels such as TRPV3, which plays a role in pain and inflammation pathways. Inhibition of TRPV3 has been linked to decreased proliferation in lung cancer cells .

Antitumor Activity

This compound has been explored for its antitumor properties. Studies suggest that it may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Table 1: Summary of Antitumor Activity Studies

| Study Reference | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Lung Cancer | 1.05 | Inhibition of TRPV3 | |

| Breast Cancer | 0.69 | Inhibition of RET kinase | |

| Sarcoma | 0.28 | Induction of apoptosis |

Neuroprotective Effects

Some studies have indicated that benzamide derivatives can provide neuroprotection under oxidative stress conditions. However, the specific neuroprotective activity of this compound requires further investigation to establish its efficacy in neurodegenerative diseases .

Case Studies

Several case studies have highlighted the potential applications of similar benzamide compounds:

- Case Study on RET Kinase Inhibition : A study conducted on a series of benzamide derivatives showed promising results in inhibiting RET kinase activity in vitro and in vivo models. The most potent compound demonstrated significant tumor regression in xenograft models .

- Oxidative Stress Protection : Another investigation focused on the neuroprotective properties of benzamides revealed that certain derivatives could mitigate neuronal damage caused by oxidative stress in cultured neurons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.